N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866149-89-5) is a synthetic triazole-acetamide hybrid featuring a 1,2,4-triazole ring, an acetamide linker, and a 2,5-difluorobenzyl substituent. Its molecular formula is C₁₁H₁₀F₂N₄O (MW 252.22 g/mol), with computed XLogP3 of 1.1, topological polar surface area (TPSA) of 59.81 Ų, one hydrogen-bond donor, and five hydrogen-bond acceptors.

Molecular Formula C11H10F2N4O
Molecular Weight 252.225
CAS No. 866149-89-5
Cat. No. B2493425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS866149-89-5
Molecular FormulaC11H10F2N4O
Molecular Weight252.225
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F
InChIInChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18)
InChIKeyYYBHHWHKJLLPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of N-(2,5-Difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866149-89-5)


N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866149-89-5) is a synthetic triazole-acetamide hybrid featuring a 1,2,4-triazole ring, an acetamide linker, and a 2,5-difluorobenzyl substituent [1]. Its molecular formula is C₁₁H₁₀F₂N₄O (MW 252.22 g/mol), with computed XLogP3 of 1.1, topological polar surface area (TPSA) of 59.81 Ų, one hydrogen-bond donor, and five hydrogen-bond acceptors [1]. Commercial sources typically supply this compound at ≥95% or ≥98% purity for research use only .

Why N-(2,5-Difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Cannot Be Simply Substituted by In-Class Analogs


The 1,2,4-triazole-acetamide scaffold is shared by numerous research compounds, but small perturbations in the benzyl substitution pattern—particularly the position and number of fluorine atoms—are known to alter lipophilicity, metabolic stability, hydrogen-bonding capacity, and target-binding conformation in this compound class [1]. The 2,5-difluorobenzyl motif specifically introduces a unique electronic distribution and steric profile that cannot be replicated by mono-fluorinated or non-fluorinated benzyl analogs, nor by positional isomers such as 2,4- or 3,5-difluorobenzyl variants [1][2]. Generic substitution without matching this precise substitution geometry is therefore likely to yield divergent physicochemical and, where applicable, biological profiles, undermining experimental reproducibility and procurement consistency across research programs.

Quantitative Procurement-Relevant Evidence for N-(2,5-Difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866149-89-5) vs. Closest Analogs


Lipophilicity Modulation: XLogP3 of the 2,5-Difluorobenzyl Derivative vs. Non-Fluorinated Benzyl Analog

The computed XLogP3 for N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is 1.1, representing a moderate increase in lipophilicity compared to the non-fluorinated N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide, which has a computed XLogP3 of approximately 0.3–0.5 [1][2]. This ~2.2- to 3.7-fold increase in predicted partition coefficient (log scale) is consistent with the known effect of aryl fluorine substitution on logP and can influence membrane permeability and non-specific protein binding in biological assays [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiate the 2,5-Difluorobenzyl Variant from Non-Fluorinated and Mono-Fluorinated Analogs

The target compound presents a TPSA of 59.81 Ų with 5 hydrogen-bond acceptors (4 from the triazole ring and amide carbonyl; 1 from amide NH) and 1 hydrogen-bond donor [1][2]. In comparison, the non-fluorinated N-benzyl analog has a slightly lower TPSA (~55 Ų, predicted) and 4 H-bond acceptors (lacking the two fluorine atoms). The two aromatic fluorine atoms in the target compound increase H-bond acceptor count without adding donors, which can enhance target-binding interactions while maintaining compliance with Lipinski's Rule of Five [2].

Polar surface area Oral bioavailability Blood-brain barrier permeability

Enhanced Rotatable Bond Count of the 2,5-Difluorobenzyl-Acetamide Scaffold vs. Directly Linked Triazole-Benzyl Compounds

The target compound contains 4 rotatable bonds (excluding the amide bond, which has partial double-bond character), arising from the benzyl-CH₂-NH-CO-CH₂-triazole linkage [1]. This is in contrast to directly linked 1-(2,5-difluorobenzyl)-1H-1,2,4-triazole compounds, which typically possess only 2 rotatable bonds (the benzyl-CH₂-triazole linkage). The additional rotatable bonds in the acetamide-containing scaffold provide greater conformational flexibility for induced-fit binding, but also impose a higher entropic penalty upon target engagement—a trade-off that must be considered when designing or procuring analogs for structure-activity relationship (SAR) studies [2].

Conformational flexibility Target binding Entropic penalty

Metabolic Stability Advantage Inferred from 2,5-Difluorobenzyl Substitution Pattern: Class-Level Evidence

The 2,5-difluoro substitution on the benzyl ring is known, at the class level, to reduce CYP450-mediated oxidative metabolism at the para and ortho positions relative to non-fluorinated or mono-fluorinated benzyl analogs [1]. Specifically, fluorine substitution at the 2-position can block or slow hydroxylation at the adjacent position, while 5-fluoro substitution can similarly protect the para position from metabolic oxidation. This is a well-established medicinal chemistry strategy documented across multiple triazole and benzyl-containing compound series [1][2]. The 2,5-difluorobenzyl pattern in the target compound is therefore expected to confer superior metabolic stability compared to non-fluorinated N-benzyl or 4-fluoro mono-substituted analogs.

Metabolic stability Oxidative metabolism Fluorine blocking

Commercial Purity Benchmarks: ≥98% Purification Standard vs. 95% Research-Grade Supply for Procurement Decision-Making

Multiple commercial suppliers list this compound at purity levels of ≥95% (AKSci, catalog 8806CL) or ≥98% (ChemScene, catalog CS-0554723; Leyan, catalog 1625384) . The ≥98% specification from ChemScene and Leyan provides a higher purity benchmark than the ≥95% standard offered by AKSci, which may be relevant for applications requiring minimal impurity interference (e.g., high-content screening, biophysical assays). For comparison, closely related N-(2,5-difluorobenzyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is commonly supplied at ≥95% purity [1].

Purity specification Quality control Procurement

Antifungal and Anticancer Activity of 1,2,4-Triazole-Acetamide Derivatives: Class-Level Evidence for the Target Compound's Potential Application Profile

At the class level, 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives have demonstrated in vitro growth inhibitory activity against Hep-G2 liver cancer cells, with certain derivatives exhibiting IC₅₀ values comparable to doxorubicin, and also antifungal activity against Candida albicans [1][2]. However, these data are for the broader compound class and not specifically for N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide. No direct quantitative head-to-head comparison data (IC₅₀, MIC, or Ki values) for this compound vs. specific named comparators were identified in the accessible peer-reviewed or patent literature.

Antifungal activity Anticancer activity Triazole pharmacophore

Optimal Research and Industrial Application Scenarios for N-(2,5-Difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866149-89-5)


Small-Molecule Probe Development Requiring Defined Fluorine Substitution Geometry for SAR Studies

This compound is well-suited for medicinal chemistry programs exploring the structure-activity relationship of 2,5-difluorobenzyl substitution on the triazole-acetamide scaffold. Its 4 rotatable bonds, 5 H-bond acceptors, and moderate lipophilicity (XLogP3 = 1.1) place it in a favorable region of drug-like chemical space for oral bioavailability [1]. The defined 2,5-difluoro geometry eliminates the ambiguity introduced by mixed or undefined positional isomers, enabling clean SAR interpretation when comparing against mono-fluoro or differently substituted analogs [1].

Building Block for Synthesis of More Complex Triazole-Containing Bioactive Molecules

The compound's acetamide linker and terminal triazole ring make it a versatile intermediate for further derivatization, including N-alkylation, acylation, or click chemistry modifications at the triazole moiety. Commercial availability at ≥98% purity from multiple vendors (ChemScene, Leyan) ensures reliable supply for multi-step synthetic routes where intermediate purity is critical to final product yield and quality .

Metabolic Stability Screening Panels for Fluorinated Benzyl Compound Series

Given the class-level evidence that 2,5-difluorobenzyl groups confer resistance to CYP450-mediated oxidative metabolism [1], this compound can serve as a probe in liver microsome or hepatocyte stability assays. By comparing its intrinsic clearance against non-fluorinated or mono-fluorinated benzyl analogs, researchers can quantify the metabolic advantage conferred specifically by the 2,5-difluoro substitution pattern [1]. This application leverages the compound's structural features even in the absence of pre-existing target-specific bioactivity data.

Physicochemical Property Benchmarking for Computational ADME Model Validation

The compound's well-characterized computed properties (MW 252.22, XLogP3 1.1, TPSA 59.81 Ų, 4 rotatable bonds, 5 HBA, 1 HBD) [1] make it suitable for inclusion in computational model training or validation sets for predicting oral absorption, blood-brain barrier penetration, or plasma protein binding. The 2,5-difluorobenzyl-acetamide scaffold occupies a distinct region of physicochemical property space that complements existing training data dominated by non-fluorinated or differently substituted analogs [1].

Quote Request

Request a Quote for N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.